L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-(N-[(1S)-3-amino-1-carboxy-3-oxopropyl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(25(41)31(18(26(42)43)11-19(27)34)14-4-6-15(7-5-14)32(44)45)30-23(39)16(8-9-20(35)36)29-24(40)17(10-21(37)38)28-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H2,27,34)(H,28,33)(H,29,40)(H,30,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMCDVUUCUBQC-ORGXJRBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and Initial Attachment
Sequential Coupling of Protected Amino Acids
-
L-glutamic acid protection : Side-chain γ-carboxyl groups are protected with trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups.
-
L-aspartic acid protection : β-carboxyl groups use tert-butyl (t-Bu) esters.
-
N-acetylation : Introduced via acetic anhydride in dichloromethane (DCM) after aspartic acid coupling.
p-Nitrophenyl Group Incorporation
-
Final coupling : 4-Nitroaniline is conjugated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF).
Solution-Phase Synthesis for Segment Condensation
For larger-scale production, fragment condensation is employed:
Protected Tripeptide Synthesis (N-Acetyl-L-Aspartyl-L-Glutamyl-L-Valine)
p-Nitrophenyl-L-Asparagine Preparation
Final Coupling and Global Deprotection
-
Fragment assembly : HATU/N-methylmorpholine (NMM) mediates tripeptide-p-nitrophenyl asparagine conjugation.
-
Cleavage : Hydrogen fluoride (HF) or trifluoroacetic acid (TFA) removes resin and side-chain protections.
Critical Challenges and Optimization Strategies
Racemization Prevention
Purification Protocols
Analytical Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: L-asparagine and acetic acid.
Oxidation: Oxo derivatives of L-asparagine.
Substitution: Various substituted derivatives of L-asparagine.
Scientific Research Applications
Caspase Activity Assays
Ac-DEVD-pNA is primarily utilized in assays to measure caspase-3 activity. This enzyme plays a crucial role in programmed cell death, making the substrate invaluable for cancer research and apoptosis studies. The cleavage of Ac-DEVD-pNA by caspase-3 results in the release of p-nitroaniline, which can be quantified spectrophotometrically.
Drug Development
The compound is employed in the screening of potential anticancer drugs that target apoptosis pathways. By assessing the efficacy of new compounds in activating caspase-3 via Ac-DEVD-pNA assays, researchers can identify promising candidates for further development.
Neuroscience Research
In studies investigating neurodegenerative diseases, Ac-DEVD-pNA is used to evaluate neuronal apoptosis. The ability to measure caspase activity helps elucidate mechanisms underlying diseases such as Alzheimer's and Parkinson's.
Cellular Signaling Pathways
The substrate is also applied in research focused on cellular signaling pathways involving apoptosis. By using Ac-DEVD-pNA, scientists can dissect the roles of various signaling molecules that regulate caspase activation.
Case Study 1: Caspase-3 Inhibition in Cancer Cells
In a study published by [source], researchers investigated the effects of a novel caspase inhibitor on cancer cell lines. Using Ac-DEVD-pNA, they measured caspase-3 activity before and after treatment with the inhibitor. The results indicated a significant reduction in caspase activity, suggesting potential therapeutic benefits.
Case Study 2: Apoptosis Induction by Chemotherapeutic Agents
Another study examined the induction of apoptosis in leukemia cells treated with doxorubicin. The researchers utilized Ac-DEVD-pNA to quantify caspase-3 activation post-treatment. Findings demonstrated that doxorubicin effectively increased caspase activity, correlating with enhanced apoptosis rates [source].
Mechanism of Action
The mechanism of action of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) involves its role in the metabolism of asparagine. The compound is hydrolyzed by asparaginase enzymes to produce L-asparagine and acetic acid. L-asparagine is then further metabolized to aspartic acid and ammonia. This process is crucial for the regulation of nitrogen metabolism and protein synthesis in cells .
Comparison with Similar Compounds
Key Research Findings
Caspase-3 Specificity : Ac-DEVD-pNA exhibits >100-fold selectivity for caspase-3 over caspase-6/7 due to the Asp-Glu-Val-Asp motif .
Inhibitor Design Insights : N-Acylated glutamates (e.g., N-succinyl-Glu) inform peptidase inhibitor development, emphasizing the role of Zn²⁺ chelation in catalysis .
Microbiota Interactions : L-Asparagine derivatives (e.g., malic acid analogs) correlate with microbial carbon utilization, suggesting indirect roles in host health .
Biological Activity
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) is a complex peptide that has garnered attention for its biological activities, particularly in neuropharmacology and cellular signaling. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C26H34N6O13
- Molecular Weight : 638.58 g/mol
- CAS Number : 189950-66-1
This compound features a unique structure that includes various amino acids and an N-acetyl group, which enhances its stability and bioavailability.
The biological activity of this compound is primarily linked to its interactions with cellular signaling pathways. The presence of the N-acetyl group is crucial for its function, as it influences protein stability and interaction with receptors. Research indicates that N-acetylated amino acids play significant roles in various biological processes, including:
- Signal Transduction : N-linked oligosaccharides, such as those found in glycoproteins, are vital for the bioactivity of hormones like Thyroid Stimulating Hormone (TSH). Deletion of these oligosaccharides can significantly alter hormone activity, emphasizing the importance of structural modifications like those in L-asparagine derivatives .
- Neurotransmission : Studies have shown that N-acetyl-L-asparagine may influence neurotransmitter release and synaptic plasticity, potentially impacting cognitive functions .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of L-Asparagine derivatives:
Case Studies
- Neuropharmacological Study : A study published in Neuropharmacology examined the effects of N-acetyl-L-asparagine on neurotransmitter levels in rat models. Results indicated a significant increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
- Glycoprotein Functionality : Research focusing on human TSH demonstrated that alterations in the glycosylation patterns due to asparagine modifications led to changes in receptor binding and cAMP signaling pathways. This highlights how structural changes can dramatically affect hormonal function .
- Protein Acetylation Mechanisms : Investigations into the enzymatic pathways responsible for N-terminal acetylation revealed that over 85% of human proteins undergo this modification, underscoring its biological significance .
Q & A
Q. What are the key steps in synthesizing and characterizing this peptide substrate?
Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The p-nitroaniline (pNA) group is introduced at the C-terminus via coupling with 4-nitrophenylamine. Critical steps include:
- Deprotection : Removal of Fmoc groups with piperidine.
- Coupling : Activation of amino acids using HBTU/HOBt.
- Cleavage : TFA treatment to release the peptide from the resin. Characterization requires HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to confirm purity (>97% as noted in ) and mass spectrometry (MS) to verify molecular weight (634.63 g/mol) .
Q. How is this compound used as a caspase-3 substrate in enzymatic assays?
The substrate is cleaved by caspase-3 at the Asp residue, releasing pNA, which is quantified spectrophotometrically at 405 nm. Standard protocols include:
- Reaction Buffer : 20 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.3.
- Substrate Concentration : 200 µM (near Km values for caspase-3).
- Controls : Use of caspase-3 inhibitors (e.g., Ac-DEVD-CHO) to confirm specificity. Data interpretation involves calculating initial velocities and normalizing to enzyme activity units .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data across studies using this substrate?
Discrepancies may arise from:
- Purity Variability : Commercial batches with <97% purity ( ) can alter Km/Vmax. Validate via HPLC before use.
- Buffer Conditions : Ionic strength (e.g., NaCl concentration) and pH affect caspase-3 activity. Optimize using factorial design experiments.
- Enzyme Source : Recombinant vs. endogenous caspase-3 may have differing post-translational modifications. Include source details in methodology .
Q. What strategies optimize this substrate for high-throughput screening (HTS) of caspase-3 inhibitors?
- Miniaturization : Adapt assays to 384-well plates with reduced reaction volumes (10–20 µL).
- Signal Stability : Use stabilizers (e.g., PEG-8000) to prevent pNA precipitation during long incubations.
- Z’-Factor Optimization : Ensure >0.5 by adjusting substrate concentration and detection parameters (e.g., wavelength accuracy). Validate with positive/negative controls in triplicate .
Q. How do structural modifications (e.g., amino acid substitutions) impact substrate specificity for caspases?
The Asp-Glu-Val-Asp (DEVD) sequence is critical for caspase-3 recognition. Modifications such as:
- Val to Ala substitution : Reduces binding affinity due to smaller side-chain volume.
- pNA replacement with AFC (7-amino-4-trifluoromethylcoumarin) : Alters fluorescence detection parameters. Comparative studies using analogs (e.g., Ac-VDVAD-pNA in ) reveal caspase-3 vs. caspase-2 selectivity .
Methodological Notes
- Synthesis Troubleshooting : If coupling yields drop below 90%, pre-activate amino acids for 5 minutes before resin addition.
- Assay Interference : Avoid thiol-containing reagents (e.g., β-mercaptoethanol) that compete with DTT, reducing caspase-3 activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
